(2-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

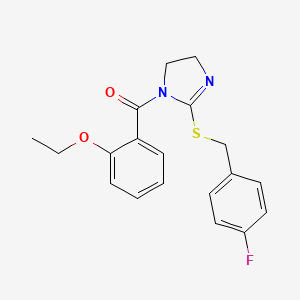

This compound features a methanone group bridging a 2-ethoxyphenyl moiety and a 4,5-dihydroimidazole ring substituted with a (4-fluorobenzyl)thio group. Its structure combines aromatic, ether, and sulfur-containing functionalities, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

(2-ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-2-24-17-6-4-3-5-16(17)18(23)22-12-11-21-19(22)25-13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFQEZKXYYHOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-ethoxybenzaldehyde, 4-fluorobenzyl chloride, and thiourea.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro, halo derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Biological Probes: Used in the development of probes for imaging or studying biological processes.

Industry

Chemical Industry: Intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone ()

- Substituents : 4-chlorophenyl (electron-withdrawing) and methylthio (smaller sulfur group).

- Key Differences: The target compound’s 2-ethoxyphenyl (electron-donating) vs. 4-chlorophenyl may alter electronic properties and receptor binding.

b. Triazole Derivatives ()

- Core Structure : 1,2,4-Triazole instead of dihydroimidazole.

- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.

- Key Differences: Triazole rings are fully aromatic and planar, reducing conformational flexibility compared to dihydroimidazoles.

c. 2,4,5-Triphenylimidazole Derivatives ()

- Substituents : Triphenyl groups (e.g., 6a: -C6H5(P-OCH3)).

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₁FN₂O₂S | ~408.49* | Not Reported | 2-ethoxyphenyl, 4-fluorobenzylthio |

| 2-(4-Chlorophenyl)-[...]ethanone (E3) | C₁₂H₁₁ClN₂OS | ~266.74 | Not Reported | 4-chlorophenyl, methylthio |

| 6a (Triphenylimidazole) (E6) | C₃₀H₂₅N₃O₂ | 459.54 | 120–125 | p-methoxyphenyl |

| 6c (Triphenylimidazole) (E6) | C₂₉H₂₂N₄O₃ | 474.51 | 110–115 | o-nitro phenyl |

*Calculated based on structural formula.

Biological Activity

The compound (2-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a member of the imidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains an ethoxyphenyl group and a thio-substituted imidazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds with imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been tested against various bacterial strains, demonstrating promising results. The presence of the thioether group in this compound may enhance its interaction with microbial enzymes, potentially leading to increased antimicrobial efficacy .

Antitumor Activity

Imidazole derivatives are also recognized for their anticancer potential. In vitro studies have indicated that this compound could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15.3 | Induction of apoptosis |

| U251 | 12.7 | Cell cycle arrest |

| HT29 | 10.5 | Inhibition of proliferation |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, it shows potential as an inhibitor of certain kinases involved in cancer progression. The structural features allow it to bind effectively to the active sites of these enzymes, thereby blocking their activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound interacts with key enzymes through hydrogen bonding and hydrophobic interactions.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways.

- Induction of Apoptosis : By triggering apoptotic pathways, it leads to programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 20 µg/mL.

Study 2: Cancer Cell Line Testing

A comprehensive study assessed the anticancer activity of this compound against multiple cancer cell lines. The results showed that it inhibited cell growth effectively in a dose-dependent manner, particularly in U251 glioblastoma cells, with an IC50 value lower than many standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Methodology : The compound can be synthesized via multi-step protocols involving sulfonation, alkylation, and cyclization. For example, thioether formation between 4-fluorobenzyl thiol and an imidazole precursor can be achieved using anhydrous THF with sodium hydride as a base, followed by coupling with a 2-ethoxyphenyl methanone group. Purification via flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (water/methanol) is recommended to isolate the product .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodology : Use a combination of H/C NMR to verify substituent positions and purity. X-ray crystallography (as demonstrated for analogous imidazole derivatives) can resolve stereochemical ambiguities, particularly for the 4,5-dihydroimidazole ring and thioether linkage . Mass spectrometry (EI or ESI) and elemental analysis (C, H, N, S) are critical for validating molecular weight and composition .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodology : Solubility can be assessed in polar (DMSO, methanol) and nonpolar (hexane) solvents. Stability under varying pH and temperature should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). HPLC or TLC monitoring is advised to detect decomposition products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological or catalytic activity?

- Methodology : Modify substituents systematically (e.g., replace 4-fluorobenzyl with other arylthio groups) and evaluate activity changes using in vitro assays (e.g., enzyme inhibition or antiproliferative screens). Molecular docking studies with target proteins (e.g., cytochrome P450 isoforms) can rationalize observed SAR trends .

Q. What experimental approaches are suitable for analyzing environmental fate and degradation pathways?

- Methodology : Conduct laboratory-scale studies to assess abiotic transformations (hydrolysis, photolysis) and biotic degradation using microbial consortia. LC-MS/MS can identify metabolites, while computational models (e.g., EPI Suite) predict partition coefficients (log ) and persistence .

Q. How can contradictions in spectral or biological data be resolved?

- Methodology : Cross-validate results using orthogonal techniques. For instance, conflicting NMR signals may arise from dynamic processes (e.g., ring puckering in the dihydroimidazole); variable-temperature NMR or DFT calculations can clarify such ambiguities. For biological assays, ensure consistency in cell lines, assay conditions, and statistical power .

Q. What strategies mitigate side reactions during synthesis (e.g., over-alkylation or oxidation)?

- Methodology : Use protecting groups (e.g., phenylsulfonyl for imidazole NH) during alkylation steps. Control reaction temperature (−78°C for lithiation steps) to prevent undesired nucleophilic attacks. Monitor intermediates via TLC and quench reactive species (e.g., excess acyl chloride) with aqueous NaHCO .

Q. How can crystallographic data inform polymorphism or co-crystal design?

- Methodology : Perform single-crystal X-ray diffraction to determine packing motifs and hydrogen-bonding networks. Compare with computational crystal structure prediction (CSP) tools like Mercury. Co-crystallization with pharmaceutically relevant coformers (e.g., carboxylic acids) can enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.